molecular formula C16H9ClN2O5 B5838312 N-(6-chloro-8-nitro-2-oxo-2H-chromen-3-yl)benzamide

N-(6-chloro-8-nitro-2-oxo-2H-chromen-3-yl)benzamide

Cat. No. B5838312
M. Wt: 344.70 g/mol
InChI Key: OPBOYUBYABXSIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-chloro-8-nitro-2-oxo-2H-chromen-3-yl)benzamide, commonly known as CNB-001, is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications. CNB-001 belongs to the class of compounds known as coumarins, which are widely known for their diverse biological activities.

Mechanism of Action

The mechanism of action of CNB-001 is not yet fully understood. However, it is believed that CNB-001 exerts its neuroprotective effects through the activation of the Nrf2/ARE pathway, which is responsible for regulating the expression of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
CNB-001 has been shown to have a number of biochemical and physiological effects. In addition to its neuroprotective properties, CNB-001 has been shown to have anti-inflammatory effects and can help to reduce the production of pro-inflammatory cytokines. CNB-001 has also been shown to have anti-oxidant effects and can help to prevent oxidative damage to cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of CNB-001 is that it is a synthetic compound, which means that it can be easily synthesized and purified for use in lab experiments. CNB-001 also has a relatively low toxicity profile, which makes it a safe compound to use in lab experiments. However, one of the limitations of CNB-001 is that its mechanism of action is not yet fully understood, which makes it difficult to design experiments to investigate its effects.

Future Directions

There are a number of future directions for research on CNB-001. One area of research could be to further investigate the mechanism of action of CNB-001 and to identify the specific pathways and enzymes that are involved in its neuroprotective effects. Another area of research could be to investigate the potential therapeutic applications of CNB-001 in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, research could be conducted to investigate the potential use of CNB-001 in combination with other compounds to enhance its therapeutic effects.

Synthesis Methods

CNB-001 can be synthesized through a multi-step process involving the condensation of 6-chloro-8-nitrocoumarin and benzoyl chloride. The resulting product is then purified through recrystallization to obtain pure CNB-001.

Scientific Research Applications

CNB-001 has shown promise in a variety of scientific research applications, particularly in the field of neuroscience. Research has shown that CNB-001 has neuroprotective properties and can help to prevent neuronal damage caused by oxidative stress and inflammation. CNB-001 has also been shown to improve cognitive function and memory in animal models.

properties

IUPAC Name

N-(6-chloro-8-nitro-2-oxochromen-3-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClN2O5/c17-11-6-10-7-12(18-15(20)9-4-2-1-3-5-9)16(21)24-14(10)13(8-11)19(22)23/h1-8H,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPBOYUBYABXSIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC3=CC(=CC(=C3OC2=O)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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